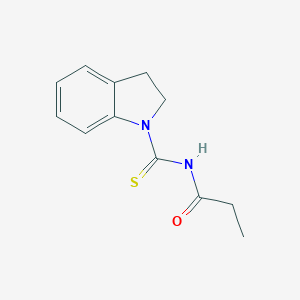![molecular formula C18H17BrN4O4S B320895 N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE](/img/structure/B320895.png)
N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzoyl hydrazine moiety, a bromine atom, and a methoxy group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The initial step involves the acetylation of 4-aminobenzoic acid to form 4-acetylaminobenzoic acid.
Hydrazine Formation: The next step involves the reaction of 4-acetylaminobenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Thiosemicarbazide Formation: The hydrazide is then reacted with carbon disulfide to form the thiosemicarbazide derivative.
Coupling Reaction: The final step involves the coupling of the thiosemicarbazide derivative with 3-bromo-4-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms.
Comparación Con Compuestos Similares
N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE can be compared with similar compounds such as:
N-({2-[4-(acetylamino)benzoyl]hydrazino}carbothioyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-({2-[4-(acetylamino)benzoyl]hydrazino}carbothioyl)-3-iodo-4-methylbenzamide: Contains an iodine atom and a methyl group instead of bromine and methoxy group.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H17BrN4O4S |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
N-[[(4-acetamidobenzoyl)amino]carbamothioyl]-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C18H17BrN4O4S/c1-10(24)20-13-6-3-11(4-7-13)17(26)22-23-18(28)21-16(25)12-5-8-15(27-2)14(19)9-12/h3-9H,1-2H3,(H,20,24)(H,22,26)(H2,21,23,25,28) |
Clave InChI |
DACUMASOFVTGFY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-phenoxyacetamide](/img/structure/B320813.png)


![N-[(4-hydroxyphenyl)carbamothioyl]propanamide](/img/structure/B320819.png)
![N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B320821.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B320822.png)


![N-[(4-carbamoylphenyl)carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320835.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide](/img/structure/B320836.png)
![2,4-dichloro-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320839.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)


